molecular formula C15H17N3O5 B193603 3-O-methylentacapone CAS No. 857629-78-8

3-O-methylentacapone

Cat. No. B193603
M. Wt: 319.31 g/mol
InChI Key: MAZRYCCTAIVEQP-IZZDOVSWSA-N
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Description

3-O-methylentacapone is a C-nitro compound that is entacapone in which the phenolic hydroxy group that is meta to the nitro group has been converted into the corresponding methyl ether . It is an aromatic ether, a monocarboxylic acid amide, a nitrile, and a member of 2-nitrophenols .


Molecular Structure Analysis

The molecular formula of 3-O-methylentacapone is C15H17N3O5 . The IUPAC name is (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide . The molecular weight is 319.31 g/mol .

Scientific Research Applications

  • Biochemical Properties and Pharmacological Applications

    • 3-O-methylentacapone, as part of entacapone, has been identified as a potent peripherally acting inhibitor of catechol-O-methyltransferase (COMT). It is effective in inhibiting rat duodenum and liver-soluble COMT without affecting other catecholamine metabolizing enzymes. This inhibitor exhibits a reversible, tight-binding type of inhibition and significantly alters catecholamine metabolite concentrations in various tissues, especially after oral dosing. Notably, its penetration into the brain is limited, indicating its peripheral action predominance (Nissinen, Lindén, Schultz, & Pohto, 1992).
  • Impact on Sugar Transport and Insulin Action

    • 3-O-Methylglucose, a related compound, has been used to study insulin's effect on sugar transport in white fat cells. This research demonstrated that 3-O-methylglucose's intracellular distribution and exchange rates are significantly influenced by insulin, highlighting the compound's potential as a tool for understanding insulin action and carbohydrate metabolism in adipose tissue (Vinten, Gliemann, & Osterlind, 1976).
  • Role in Autophagy and Metabolism

    • Compounds like 3-methyladenine, often used in studies as autophagy inhibitors, exhibit multiple effects on metabolism, including glycogen breakdown and modulation of enzyme fluxes in hepatocytes. These findings underscore the multifaceted role of such compounds in cellular processes beyond their primary application as autophagy inhibitors (Caro, Plomp, Wolvetang, Kerkhof, & Meijer, 1988).
  • Enhancing Levodopa Bioavailability in Parkinson's Disease Models

    • Research on 3-O-methyldopa, a metabolite influenced by COMT inhibitors like 3-O-methylentacapone, has shown that such inhibitors can significantly enhance the systemic and central bioavailability of levodopa, a key therapeutic in Parkinson's disease. This enhancement is evident in various brain regions, indicating the potential for improved Parkinson's disease treatment strategies (Bonifácio, Sutcliffe, Torrão, Wright, & Soares-da-Silva, 2014).
  • Dual Role in Autophagy Modulation

    • Studies have revealed that compounds like 3-methyladenine have a dual role in autophagy, both promoting and inhibiting it under different conditions. This highlights the complex regulatory mechanisms of autophagy and the utility of such compounds in studying these processes (Wu, Tan, Shui, Bauvy, Huang, Wenk, Ong, Codogno, & Shen, 2010).

properties

IUPAC Name

(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRYCCTAIVEQP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466312
Record name Entacapone 3-Methyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-methylentacapone

CAS RN

857629-78-8
Record name Entacapone 3-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857629-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entacapone 3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone 3-Methyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide, 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTACAPONE 3-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9VF5G2UXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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